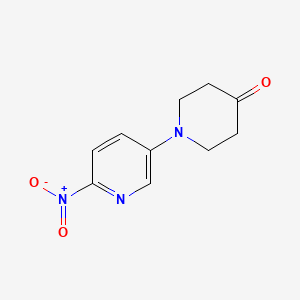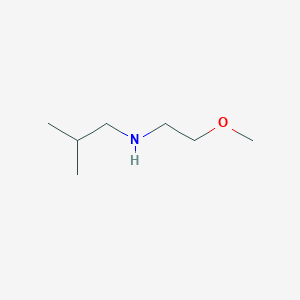![molecular formula C11H15F2N B3201613 Butyl[(2,4-difluorophenyl)methyl]amine CAS No. 1019619-01-2](/img/structure/B3201613.png)
Butyl[(2,4-difluorophenyl)methyl]amine
Vue d'ensemble
Description
Safety and Hazards
Mécanisme D'action
Target of Action
Butyl[(2,4-difluorophenyl)methyl]amine is a key intermediate in the synthesis of Dolutegravir , an antiretroviral medication used to treat HIV . Therefore, its primary target is the HIV-1 integrase enzyme, which is crucial for the replication of the HIV virus .
Mode of Action
As an intermediate in the production of Dolutegravir, Butyl[(2,4-difluorophenyl)methyl]amine contributes to the inhibition of the HIV-1 integrase enzyme . This enzyme is responsible for integrating the viral genetic material into the host cell’s DNA, a critical step in the viral replication process . By inhibiting this enzyme, the replication of the virus is prevented .
Biochemical Pathways
The compound plays a role in the antiretroviral therapy pathway, specifically in the step involving the inhibition of the HIV-1 integrase enzyme . This results in the prevention of the integration of the viral genome into the host cell’s DNA, thereby blocking the replication of the virus .
Pharmacokinetics
It has a long half-life, allowing for once-daily dosing, and is primarily metabolized by the liver .
Result of Action
The result of the action of Butyl[(2,4-difluorophenyl)methyl]amine, through its role in the synthesis of Dolutegravir, is the effective inhibition of HIV replication . This leads to a decrease in the viral load and an increase in CD4 cell counts, improving the immune function of individuals with HIV .
Action Environment
The action of Butyl[(2,4-difluorophenyl)methyl]amine, as an intermediate in the synthesis of Dolutegravir, can be influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNOHUQFIXMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(2,4-difluorophenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B3201545.png)
amine](/img/structure/B3201550.png)

![N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide](/img/structure/B3201580.png)


amine](/img/structure/B3201598.png)




![[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid](/img/structure/B3201637.png)